N-[4-(4-morpholinylsulfonyl)phenyl]butanamide
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Overview
Description
N-[4-(4-morpholinylsulfonyl)phenyl]butanamide is a chemical compound with the molecular formula C14H20N2O4S It is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring attached to a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-morpholinylsulfonyl)phenyl]butanamide typically involves the reaction of 4-(morpholine-4-sulfonyl)aniline with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-morpholinylsulfonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halides, alkoxides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-[4-(4-morpholinylsulfonyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid
- 4-(Morpholine-4-sulfonyl)aniline
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness
N-[4-(4-morpholinylsulfonyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O4S |
---|---|
Molecular Weight |
312.39 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C14H20N2O4S/c1-2-3-14(17)15-12-4-6-13(7-5-12)21(18,19)16-8-10-20-11-9-16/h4-7H,2-3,8-11H2,1H3,(H,15,17) |
InChI Key |
SZNMBZTVGLKOCT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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